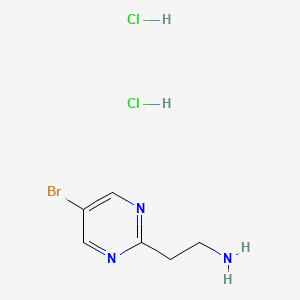

2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C6H10BrCl2N3 |

|---|---|

Molekulargewicht |

274.97 g/mol |

IUPAC-Name |

2-(5-bromopyrimidin-2-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C6H8BrN3.2ClH/c7-5-3-9-6(1-2-8)10-4-5;;/h3-4H,1-2,8H2;2*1H |

InChI-Schlüssel |

RVNQPVRIBISTGH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC(=N1)CCN)Br.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-(5-Bromopyrimidin-2-yl)ethan-1-amine Dihydrochloride

General Synthetic Strategy

The synthetic approach generally involves the construction or modification of the pyrimidine ring bearing a bromine substituent at the 5-position, followed by the introduction or unmasking of the ethanamine side chain at the 2-position. The final step typically involves conversion to the dihydrochloride salt for isolation and purification.

Synthetic Routes Reported in Literature

Halogenation and Amination Sequence

- Starting Material: Pyrimidine derivatives or 2-chloropyrimidine precursors substituted at the 5-position.

- Bromination: Selective bromination at the 5-position using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to afford 5-bromopyrimidine intermediates.

- Side Chain Introduction: Nucleophilic substitution or palladium-catalyzed amination to introduce the ethanamine moiety at the 2-position. This can be achieved by reacting 2-chloropyrimidine derivatives with 2-aminoethylamine or its protected forms under basic or catalytic conditions.

- Salt Formation: Treatment of the free amine with hydrochloric acid to yield the dihydrochloride salt, enhancing the compound’s stability and crystallinity.

Palladium-Catalyzed Cross-Coupling Methods

Research from the Royal Society of Chemistry supplementary data indicates the use of palladium-catalyzed amination reactions to introduce aminoalkyl side chains on pyrimidine rings bearing halogen substituents. For example, Pd2(dba)3 with appropriate ligands (e.g., Xantphos) and bases (e.g., tBuONa) in solvents such as tert-butanol under reflux or microwave conditions facilitates the coupling of amines to halopyrimidines, yielding the desired aminopyrimidine derivatives. This method allows for high selectivity and yields, with subsequent acid treatment to form the dihydrochloride salt.

Detailed Preparation Protocol (Representative Example)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 5-Bromopyrimidine or 2-chloropyrimidine derivative | Starting halogenated pyrimidine substrate | Halogenated pyrimidine core |

| 2 | 2-Aminoethanamine (ethylenediamine) or protected amine, Pd2(dba)3, Xantphos, tBuONa, tert-butanol, reflux or microwave irradiation | Palladium-catalyzed amination to introduce ethanamine side chain at 2-position | 2-(5-Bromopyrimidin-2-yl)ethan-1-amine (free base) |

| 3 | Concentrated hydrochloric acid, methanol or appropriate solvent | Conversion to dihydrochloride salt by acidification | This compound |

Analytical Data and Characterization

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR typically shows signals corresponding to aromatic pyrimidine protons and the methylene protons of the ethanamine side chain.

- ^13C NMR confirms the pyrimidine carbons and side chain carbons.

- Mass Spectrometry (MS):

- Molecular ion peaks consistent with the brominated pyrimidine ethanamine.

- Infrared Spectroscopy (IR):

- Characteristic N-H stretching vibrations of amine and ammonium salts.

- Melting Point:

- The dihydrochloride salt form generally exhibits a sharp melting point indicating purity.

- Elemental Analysis:

- Confirms the expected carbon, hydrogen, nitrogen, and bromine content consistent with the dihydrochloride salt.

Summary Table of Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting Material | 5-Bromopyrimidine or 2-chloropyrimidine derivatives | Commercially available or synthesized |

| Amination Method | Pd-catalyzed amination with 2-aminoethanamine | High yield, selective |

| Catalyst | Pd2(dba)3 with Xantphos ligand | Efficient for C-N bond formation |

| Base | tBuONa or potassium hydroxide | Facilitates deprotonation and catalysis |

| Solvent | tert-Butanol, DMF, or other polar aprotic solvents | Choice affects rate and yield |

| Temperature | Reflux or microwave heating (~100–130 °C) | Accelerates reaction |

| Salt Formation | Treatment with HCl in methanol or dioxane | Yields dihydrochloride salt |

| Purification | Flash column chromatography, recrystallization | Ensures high purity |

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Wissenschaftliche Forschungsanwendungen

2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant potential for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Calculated Molecular Data :

- Molecular Formula : C₆H₁₀BrCl₂N₃

- Molecular Weight : 275.00 g/mol

While specific CAS or biological data for this compound are unavailable in the provided evidence, its structural features align with brominated heterocycles commonly used in drug discovery pipelines.

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride and related compounds from the evidence.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features | Reference |

|---|---|---|---|---|---|

| This compound | C₆H₁₀BrCl₂N₃ | 275.00 | N/A | Pyrimidine core, Br at 5, ethylamine, diHCl | - |

| (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride | C₇H₁₁BrCl₂N₂ | 273.99 | 1391450-63-7 | Pyridine core, Br at 5, (S)-ethylamine, diHCl | |

| (5-Bromopyrimidin-2-yl)methylamine hydrochloride | C₆H₉BrClN₃ | 238.51 | 2126162-53-4 | Pyrimidine core, Br at 5, methyl(methyl)amine, HCl | |

| 1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride | C₇H₁₁BrCl₂N₂ | 273.99 | 1955561-33-7 | Pyridine core, Br at 5, ethylamine, diHCl |

Structural and Functional Differences

Heterocyclic Core

- Pyrimidine vs. Pyridine: The target compound’s pyrimidine core (two nitrogen atoms) offers distinct electronic properties compared to pyridine-based analogs (one nitrogen).

- Substituent Position : Bromine at position 5 on pyrimidine (target) versus pyridine (–4) alters steric and electronic interactions. Pyrimidine’s nitrogen at position 1 may participate in additional dipole interactions .

Amine Substituents

- Ethylamine vs.

- Stereochemistry: Enantiomers like (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride () demonstrate the importance of chirality in biological activity, whereas the target compound’s non-chiral ethylamine group may simplify synthesis .

Salt Form

- Dihydrochloride vs. Hydrochloride: The dihydrochloride salt (target, –3) increases aqueous solubility compared to monohydrochloride salts (–5), critical for in vitro assays .

Physicochemical Properties

- Molecular Weight : The target compound (275.00 g/mol) is slightly heavier than pyridine-based dihydrochlorides (e.g., 273.99 g/mol in ) due to the pyrimidine core’s additional nitrogen .

- Lipophilicity : Bromine’s presence increases lipophilicity across all compounds, but the pyrimidine core’s electron-deficient nature may counterbalance this effect, improving solubility .

Research Implications

- Drug Design : Pyrimidine derivatives like the target compound are preferred in kinase inhibitor development due to structural mimicry of purine nucleotides .

- Synthetic Flexibility : The ethylamine substituent allows for further functionalization (e.g., acylations, sulfonations), a advantage over methylamine analogs .

Biologische Aktivität

2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and an ethanamine chain. The dihydrochloride form enhances its solubility, which is crucial for biological assays. The synthesis typically involves multi-step organic reactions, including the use of strong acids and bases under controlled conditions to optimize yields and selectivity.

Synthetic Pathway

The synthesis of this compound can be summarized as follows:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 5-Bromopyrimidine + ethanamine | Varies |

| 2 | Dihydrochloric acid addition | Enhanced solubility |

Biological Activity

Research indicates that compounds containing pyrimidine rings exhibit various pharmacological properties, making them suitable candidates for drug development. The biological activity of this compound has been explored through several studies focusing on its interaction with biological targets.

The compound is believed to interact with specific enzymes and receptors, potentially modulating various biochemical pathways. Its bromine atom and ethanamine group contribute to its binding affinity and specificity, influencing its biological effects .

Case Study 1: Interaction with Serotonin Receptors

A study evaluated the agonistic activity of disubstituted pyrimidines, including derivatives similar to this compound, on serotonin receptors (5-HT2C). The findings indicated that modifications in the substitution pattern significantly affect receptor activation. Compounds exhibiting over 50% activation at a concentration of 10 μM were considered potent agonists .

Case Study 2: Anticancer Activity

Another study investigated the anticancer properties of pyrimidine derivatives. It was found that certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Data Summary

| Biological Activity | Target | Effectiveness |

|---|---|---|

| Agonistic activity | 5-HT2C receptor | >50% activation at 10 μM |

| Cytotoxicity | Cancer cell lines | Significant effects observed |

Q & A

Q. What are the established synthetic routes for 2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride?

Methodological Answer: The synthesis typically involves halogenated pyrimidine derivatives as starting materials. A common approach includes:

- Nucleophilic substitution : Reacting 5-bromopyrimidine with ethylamine derivatives under controlled conditions (e.g., using polar aprotic solvents like DMF or THF) .

- Reduction : Converting nitro or nitrile intermediates to amines using reducing agents like hydrogen gas with palladium catalysts or sodium borohydride .

- Salt formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability for biological assays .

Key Considerations : Optimize reaction temperature, solvent choice, and catalyst loading to minimize by-products. Monitor progress via TLC or HPLC .

Q. How is the compound characterized to confirm purity and structure?

Methodological Answer: Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify pyrimidine ring substitution patterns and amine proton integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns consistent with bromine .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., NH stretches in amines, C-Br vibrations) .

- Elemental Analysis : Validate chloride content in the dihydrochloride salt .

Data Interpretation : Cross-reference spectral data with computational predictions (e.g., PubChem records) to resolve ambiguities .

Q. What is the rationale for using the dihydrochloride salt form in research?

Methodological Answer: The dihydrochloride salt improves:

- Aqueous Solubility : Critical for in vitro assays (e.g., receptor binding studies) in buffer systems .

- Stability : Reduces hygroscopicity and degradation during storage compared to the free base .

- Bioavailability : Enhances pharmacokinetic properties in preclinical models, though this requires further validation .

Experimental Note : Always report salt form in publications to ensure reproducibility .

Advanced Research Questions

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer: SAR strategies include:

- Heterocycle Modification : Replace pyrimidine with pyridine, thiazole, or imidazole rings to assess target selectivity .

- Halogen Substitution : Test bromine vs. chlorine or fluorine to evaluate electronic effects on binding affinity .

- Side Chain Variation : Introduce methyl, phenyl, or trifluoroethyl groups to the ethanamine moiety to probe steric and hydrophobic interactions .

Case Study : demonstrates that replacing bromine with chlorine in similar compounds alters receptor binding profiles by 20-30%, highlighting halogen-dependent activity .

Q. How should contradictory biological activity data across studies be addressed?

Methodological Answer: Contradictions may arise from:

- Purity Variability : Validate compound purity (>95%) via HPLC before assays. Impurities (e.g., residual solvents) can skew results .

- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to minimize artifacts .

- Target Selectivity : Perform counter-screens against related receptors/enzymes to confirm specificity .

Example : A study reporting inconsistent IC₅₀ values resolved discrepancies by identifying residual palladium catalyst from synthesis, which inhibited off-target enzymes .

Q. What strategies enable enantioselective synthesis of chiral analogs?

Methodological Answer: For chiral derivatives:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts during key steps like reductive amination .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture .

- Chiral Chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., cellulose-based columns) .

Critical Analysis : highlights that (R)- and (S)-enantiomers of related bromopyridine derivatives exhibit 10-fold differences in receptor binding, underscoring the need for enantiopure synthesis .

Q. How can computational tools aid in optimizing this compound for target engagement?

Methodological Answer: Leverage:

- Molecular Docking : Predict binding modes with target proteins (e.g., kinases) using software like AutoDock or Schrödinger .

- Quantum Mechanics (QM) : Calculate electronic properties (e.g., partial charges) to guide halogen bonding or π-π stacking modifications .

- Retrosynthetic AI : Platforms like Pistachio or Reaxys propose novel synthetic routes for challenging analogs .

Validation : Cross-check computational predictions with experimental data (e.g., crystallography or mutagenesis studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.